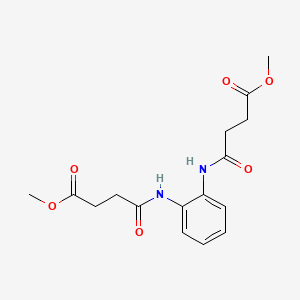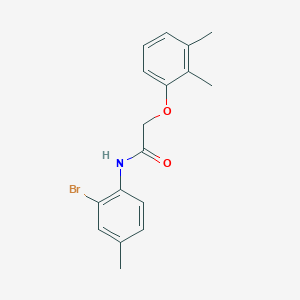![molecular formula C16H22N4O3 B5555329 N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)
N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to this specific chemical structure often involves the use of versatile synthons like 3-methyl-4H-[1,2,4]-oxadiazol-5-one. This compound has been demonstrated as a valuable protected acetamidine in various synthetic sequences, allowing for the incorporation of side chains through reactions such as alkylation, Michael addition, and Mitsunobu reactions (Moormann et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their stability under both acidic and basic conditions, which is essential for their reactivity and interaction with other molecules. For instance, the stability of the 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety to a range of common organic synthesis reagents underlines the robustness of these structures (Moormann et al., 2004).
Chemical Reactions and Properties
Chemical reactions of these compounds can include hydrolysis, reduction, and conjugation, as seen in various metabolic studies. For example, BMS-645737, a compound with a related structure, undergoes multiple biotransformation pathways involving both oxidation and conjugation reactions (Johnson et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility and stability, are influenced by their molecular structure. The insertion of specific moieties can enhance aqueous solubility and improve oral absorption, as seen in the development of clinical candidates like K-604 (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with oxidants and susceptibility to hydrolysis, are key to understanding the potential applications of these compounds. Oxidation studies of related compounds show varied reactivity channels, generating multiple products depending on the oxidant and conditions, which indicates the complexity of their chemical behavior (Pailloux et al., 2007).
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
Research on compounds structurally related to the query compound, specifically those containing 5-nitrofurans and 1,2,4-oxadiazole moieties, has been conducted to investigate their carcinogenicity. Studies have shown that certain derivatives can induce a variety of tumors in animal models, highlighting the importance of evaluating the safety profiles of these compounds in the development of new therapeutic agents (Cohen et al., 1975).
Synthetic Utility
The 1,2,4-oxadiazole moiety, a common feature in the query compound, has been utilized as a versatile synthon in organic synthesis, demonstrating stability under various reaction conditions and offering a pathway to diverse synthetic targets. This functionality supports the development of novel compounds with potential application in various domains, including pharmaceuticals and materials science (Moormann et al., 2004).
Antimicrobial and Corrosion Inhibition
Derivatives incorporating 1,2,4-oxadiazole and related heterocycles have shown antimicrobial properties against a range of pathogens, underscoring their potential in the development of new antibiotics. Additionally, these compounds have been evaluated as corrosion inhibitors, suggesting applications in materials protection and extending the lifespan of metal-based structures (Yıldırım & Çetin, 2008).
Antituberculosis Activity
Compounds related to the query molecule have been synthesized and tested against Mycobacterium tuberculosis, offering insights into the design of new antituberculosis agents. This research indicates the potential of utilizing specific structural motifs for targeting bacterial infections (Mir, Siddiqui, & Comrie, 1991).
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10(2)12-7-20(8-13(12)17-11(3)21)9-15-18-16(19-23-15)14-5-4-6-22-14/h4-6,10,12-13H,7-9H2,1-3H3,(H,17,21)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAWLIXUCSQNFQ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)CC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)CC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)
![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)
![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)